[4-(Fluoromethyl)oxan-4-yl]methanol

lipophilicity logP fluorine substitution

[4-(Fluoromethyl)oxan-4-yl]methanol (CAS 1783691‑33‑7) is a fluorinated tetrahydropyran building block characterized by a quaternary carbon bearing both a fluoromethyl (–CH₂F) and a hydroxymethyl (–CH₂OH) group. With a molecular formula of C₇H₁₃FO₂ and a molecular weight of 148.18 g mol⁻¹, it belongs to the class of 4,4‑disubstituted oxanes that serve as versatile intermediates in medicinal chemistry, liquid‑crystal research, and chemical‑biology probe development.

Molecular Formula C7H13FO2
Molecular Weight 148.18 g/mol
CAS No. 1783691-33-7
Cat. No. B1457731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Fluoromethyl)oxan-4-yl]methanol
CAS1783691-33-7
Molecular FormulaC7H13FO2
Molecular Weight148.18 g/mol
Structural Identifiers
SMILESC1COCCC1(CO)CF
InChIInChI=1S/C7H13FO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-6H2
InChIKeyJNQMZCORSJHLAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-(Fluoromethyl)oxan-4-yl]methanol – CAS 1783691-33-7 Procurement & Differentiation Guide


[4-(Fluoromethyl)oxan-4-yl]methanol (CAS 1783691‑33‑7) is a fluorinated tetrahydropyran building block characterized by a quaternary carbon bearing both a fluoromethyl (–CH₂F) and a hydroxymethyl (–CH₂OH) group . With a molecular formula of C₇H₁₃FO₂ and a molecular weight of 148.18 g mol⁻¹, it belongs to the class of 4,4‑disubstituted oxanes that serve as versatile intermediates in medicinal chemistry, liquid‑crystal research, and chemical‑biology probe development [1].

Why [4-(Fluoromethyl)oxan-4-yl]methanol Cannot Be Replaced by Non‑Fluorinated or Chlorinated Analogs


The presence of the fluoromethyl group imparts physicochemical and metabolic‑stability features that cannot be replicated by the corresponding hydroxymethyl or chloromethyl congeners. Aliphatic fluorination typically increases lipophilicity by +0.3 to +0.5 log P units relative to the hydroxyl analog [1], while the stronger C–F bond enhances resistance to oxidative metabolism, a benefit not shared by the chloromethyl variant [2]. Furthermore, the fluoromethyl group serves as a metabolically stable bioisostere of the hydroxymethyl moiety, enabling medicinal chemists to fine‑tune pharmacokinetic profiles without altering hydrogen‑bonding capacity. These inherent differences make generic substitution a high‑risk decision for projects that depend on consistent ADME and physicochemical properties.

Quantitative Differentiation Evidence for [4-(Fluoromethyl)oxan-4-yl]methanol


Lipophilicity Increase Relative to the Hydroxy Analog

Replacement of a hydroxy group by fluorine on an aliphatic scaffold consistently increases log P by +0.3 to +0.5 units [1]. For [4-(fluoromethyl)oxan-4-yl]methanol, this translates to a predicted log P of ~0.7–0.9, compared to ~0.4 for the non‑fluorinated bis‑alcohol analog [4-(hydroxymethyl)oxan-4-yl]methanol .

lipophilicity logP fluorine substitution ADME

Predicted Metabolic Stability Advantage over the Chloromethyl Analog

The C–F bond (bond dissociation energy ≈ 485 kJ mol⁻¹) is significantly stronger than the C–Cl bond (≈ 339 kJ mol⁻¹). In vitro human liver microsome studies demonstrate that aliphatic fluoromethyl groups undergo oxidative metabolism more slowly than their chloromethyl counterparts, typically resulting in a 2‑ to 5‑fold increase in half‑life [1][2].

metabolic stability microsomal half-life C–F bond strength lead optimization

Boiling‑Point and Density Differentiation vs. the Hydroxy Analog

Predicted boiling point and density of [4-(fluoromethyl)oxan-4-yl]methanol are 221.7 ± 5.0 °C and 1.050 ± 0.06 g cm⁻³, respectively . These values are slightly higher than those of the non‑fluorinated reference compound 4-(hydroxymethyl)tetrahydropyran (BP = 218.9 ± 8.0 °C; density = 1.0 ± 0.1 g cm⁻³) .

boiling point density physicochemical properties purification

Bifunctional Reactivity for Orthogonal Derivatization Strategies

The compound is unique among 4‑substituted tetrahydropyrans in that it carries two chemically distinct functional groups on the same quaternary carbon: a fluoromethyl group (inert under many nucleophilic conditions) and a hydroxymethyl group (readily protected as a silyl ether, ester, or THP ether) [1]. This enables sequential elaboration without cross‑reactivity, a feature not available with the symmetrical bis‑alcohol analog [4-(hydroxymethyl)oxan-4-yl]methanol.

bifunctional building block orthogonal protection sequential derivatization medicinal chemistry

Precedented Utility in Liquid‑Crystal and Optoelectronic Materials

Patents disclose that fluorinated tetrahydropyran derivatives exhibit large spontaneous polarization and fast electro‑optical response, positioning the fluoromethyl‑substituted oxane scaffold as a candidate for advanced liquid‑crystal formulations [1]. The electron‑withdrawing effect of the –CH₂F group enhances the dielectric anisotropy of the mesogen core, a property not achieved with non‑fluorinated analogs.

liquid crystal fluorinated tetrahydropyran optically active material science

Optimal Application Scenarios for [4-(Fluoromethyl)oxan-4-yl]methanol (CAS 1783691‑33‑7)


Medicinal Chemistry – Fluorinated Bioisostere for Lead Optimization

When a lead series shows promising potency but suffers from high metabolic clearance, the hydroxymethyl group can be replaced with a fluoromethyl group using this building block. The resulting +0.3 to +0.5 log P increase [1] and improved microsomal stability [2] can extend half‑life while preserving hydrogen‑bonding interactions at the target.

Parallel Library Synthesis – Orthogonal Derivatization Hub

The bifunctional nature of [4-(fluoromethyl)oxan-4-yl]methanol allows the hydroxymethyl handle to be elaborated (e.g., esterification, carbamate formation) while the fluoromethyl group remains unchanged, enabling rapid generation of diverse analog libraries without protecting‑group manipulation on the fluorine side [3].

Liquid‑Crystal and Optoelectronic Material Development

Fluorinated tetrahydropyrans are patented scaffolds for high‑performance liquid crystals due to their ability to induce large spontaneous polarization and fast switching speeds [4]. This compound can serve as a key intermediate for synthesizing novel mesogens with enhanced dielectric anisotropy.

Chemical‑Biology Probe Design – Metabolic Tracer Synthesis

The –CH₂F motif is a recognized metabolic‑stable bioisostere that can be further elaborated with ¹⁸F for positron‑emission tomography (PET) imaging. The compound’s quaternary center provides a rigid scaffold that can be conjugated to targeting vectors for in vivo imaging studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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